
N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a benzamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a benzamide group, which consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrazole and piperidine rings, as well as the benzamide group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could impact its polarity, solubility, and reactivity .Scientific Research Applications
Molecular Interactions and Receptor Antagonism
Research has elucidated the molecular interactions of related compounds with cannabinoid receptors, particularly the CB1 receptor. A detailed study by Shim et al. (2002) used molecular orbital methods and conformational analysis to explore the binding mechanisms of a similar antagonist, emphasizing its role in blocking cannabinoid receptors. This research provides foundational knowledge for understanding how these compounds interact at a molecular level, contributing to their potential therapeutic applications (Shim et al., 2002).
Pharmacological Exploration
The synthesis and characterization of compounds with a high selectivity for CB1 receptors, such as NESS 0327, offer insight into the development of novel cannabinoid antagonists. Ruiu et al. (2003) demonstrated the high affinity and selectivity of NESS 0327 for CB1 receptors, positioning it as a potent candidate for further pharmacological exploration (Ruiu et al., 2003).
Anticholinesterase Effects
A study by Altıntop (2020) on pyrazoline derivatives, closely related in structure, investigated their anticholinesterase effects. This research suggests potential applications in treating neurodegenerative disorders by inhibiting cholinesterase enzymes, a different but relevant avenue of therapeutic exploration for similar compounds (Altıntop, 2020).
Antioxidant and Neuroprotective Properties
Exploring the effects of CB1 receptor ligands on oxidative stress and antioxidant defense systems, Tsvetanova et al. (2006) provided evidence that certain antagonists might possess antioxidant capabilities. This could indicate a role in protecting against oxidative damage in neurological conditions (Tsvetanova et al., 2006).
Anticancer and Antimicrobial Activities
Katariya et al. (2021) synthesized and evaluated novel compounds for their anticancer and antimicrobial activities. This research highlights the potential of structurally related compounds in combating various cancer types and microbial infections, expanding the therapeutic scope beyond receptor antagonism (Katariya et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[1-[3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-15-5-2-3-8-19(15)22(29)25-18-9-11-28(12-10-18)23(30)21-14-20(26-27-21)16-6-4-7-17(24)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNIEMBYVDBQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

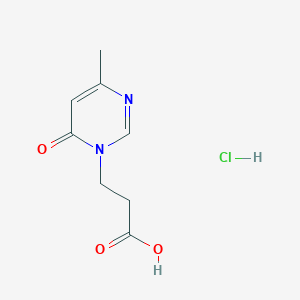


![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)
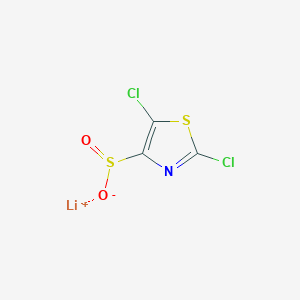
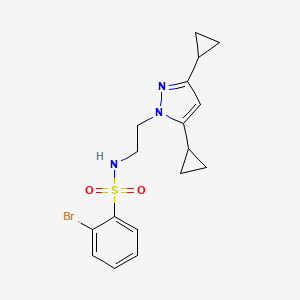
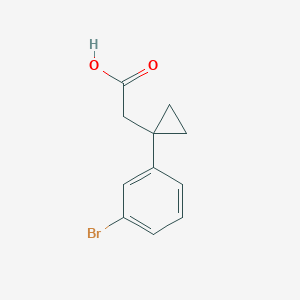
![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)
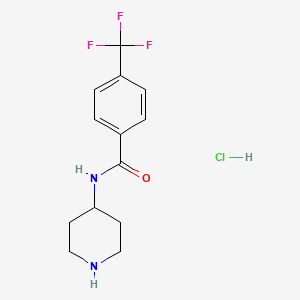
![N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2823927.png)

